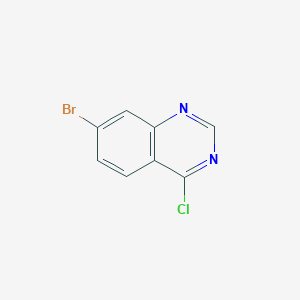

7-Bromo-4-chloroquinazoline

Descripción

Contextualization of Quinazoline (B50416) Scaffolds in Medicinal and Organic Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. mdpi.comresearchgate.netnih.gov This broad spectrum of pharmacological potential has cemented the quinazoline core as a "privileged scaffold" in drug discovery, prompting extensive research into its synthesis and functionalization. arabjchem.orgnih.gov The versatility of the quinazoline system allows for structural modifications that can fine-tune its biological activity, making it a highly attractive target for synthetic chemists. nih.govnih.gov

Strategic Importance of Halogenated Quinazolines as Synthetic Intermediates

Within the broader family of quinazoline derivatives, halogenated variants hold a position of particular strategic importance. The presence of halogen atoms, such as bromine and chlorine, on the quinazoline ring system provides reactive handles for a variety of chemical transformations. nih.gov These halogens can be readily displaced or participate in cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. beilstein-journals.org This reactivity makes halogenated quinazolines invaluable intermediates in the synthesis of targeted therapeutic agents and other functional molecules. tcichemicals.comfrontiersin.org

Rationale for Focused Research on 7-Bromo-4-chloroquinazoline

The specific compound, this compound, is a subject of focused research due to its unique substitution pattern. The presence of two different halogen atoms at distinct positions on the quinazoline core offers the potential for selective and sequential reactions. This differential reactivity between the bromo and chloro substituents allows for a stepwise and controlled elaboration of the molecular structure, a highly desirable feature in multi-step organic synthesis. The strategic placement of these halogens provides a powerful tool for medicinal chemists to explore the chemical space around the quinazoline scaffold with precision.

Overview of Research Trajectories and Academic Significance

Current research involving this compound primarily revolves around its utility as a key building block in the synthesis of biologically active compounds. Investigations focus on leveraging its reactive sites to construct libraries of novel quinazoline derivatives for screening against various disease targets. nih.gov The academic significance of this compound lies in its ability to facilitate the exploration of structure-activity relationships (SAR) of quinazoline-based molecules. By systematically modifying the structure at the 4- and 7-positions, researchers can gain valuable insights into the molecular features required for specific biological activities.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 573675-55-5 matrixscientific.com |

| Molecular Formula | C8H4BrClN2 nih.gov |

| Appearance | White powder lookchem.com |

| Purity | ≥98% or 99% min lookchem.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZJBXYXSWZAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588389 | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573675-55-5 | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-4-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 4 Chloroquinazoline

Precursor Synthesis and Halogenation Strategies for the Quinazoline (B50416) Core

The foundation for synthesizing 7-bromo-4-chloroquinazoline is the preparation of a suitably substituted aromatic precursor that already contains the bromine atom at the desired position. The most common starting material is a derivative of anthranilic acid, specifically 4-bromo-2-aminobenzoic acid. This precursor ensures the bromine atom is correctly placed at what will become the 7-position of the quinazoline ring system.

While direct bromination of the quinazoline core is possible, it often leads to a mixture of isomers and is less controlled. Therefore, introducing the bromine atom at the precursor stage is the preferred strategy. General halogenation techniques for aromatic rings, should direct bromination be considered, include electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) or bromine in acetic acid. smolecule.com However, the electronic properties of the unsubstituted quinazoline ring favor substitution at other positions, making the precursor-based approach more synthetically viable for the 7-bromo isomer.

Cyclization Reactions for Quinazoline Ring Formation from Acyclic Precursors

With the brominated precursor in hand, the next critical phase is the construction of the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. This cyclization transforms the acyclic precursor into the bicyclic 7-bromoquinazolin-4(3H)-one. Several methodologies have been developed for this purpose.

A widely used and effective method is the reaction of a 2-aminobenzoic acid derivative with a source of the remaining carbon and nitrogen atoms of the pyrimidine ring. For instance, heating 4-bromo-2-aminobenzoic acid with formamidine (B1211174) acetate (B1210297) in a suitable solvent like acetonitrile (B52724) leads to the direct formation of 7-bromoquinazolin-4(3H)-one. google.com

Another prominent pathway involves the initial conversion of the anthranilic acid to an anthranilamide, followed by cyclization. For example, 2-aminobenzamides can be cyclized using various reagents. A one-pot method involves reacting an anthranilic acid derivative with potassium cyanate (B1221674) to form a urea (B33335) intermediate, which is then cyclized using a base like sodium hydroxide (B78521) to yield a quinazoline-2,4-dione. jst.go.jp This dione (B5365651) would then require further chemical modification to reach the target structure.

More advanced, often catalytic, methods have also been reported. These include copper-catalyzed tandem reactions between 2-bromobenzyl bromides, aldehydes, and ammonia, or iodine-catalyzed three-component reactions of o-aminoarylketones, aldehydes, and an ammonium (B1175870) source. nih.gov These methods offer pathways to diversely substituted quinazolines and can be adapted for the synthesis of the 7-bromo analogue.

Table 1: Comparison of Selected Cyclization Methodologies for Quinazolinone Synthesis

| Starting Material(s) | Reagents | Catalyst | Solvent | Key Intermediate | Ref. |

| 2,4-Dibromo-5-chlorobenzoic acid, Formamidine acetate | NaOH, NaI | Cuprous Bromide | Acetonitrile | 7-bromo-6-chloro-4(3H)-quinazolinone | google.com |

| 4-Fluoro-2-aminobenzoic acid, Potassium cyanate | Acetic Acid, NaOH | None | Water / Acetonitrile | 7-fluoroquinazoline-2,4(1H,3H)-dione | jst.go.jp |

| 2-Aminobenzamides, Di-tert-butyl dicarbonate | - | DMAP | - | Quinazoline-2,4-diones | acs.orgnih.gov |

| Substituted benzaldehydes, o-aminoarylketones, NH₄OAc | - | Iodine | Ethanol (B145695) / Neat | Substituted quinazolines | nih.gov |

Selective Chlorination at the C-4 Position

The intermediate, 7-bromoquinazolin-4(3H)-one, exists in a lactam-lactim tautomerism, which allows for the conversion of the C-4 hydroxyl group (lactim form) into a chlorine atom. nih.gov This step is crucial for activating the C-4 position for subsequent nucleophilic substitution reactions, making this compound a versatile building block.

The most common and effective method for this chlorination is treatment with phosphoryl chloride (POCl₃), often at reflux temperatures. nih.govmdpi.com The reaction can be run using POCl₃ as both the reagent and the solvent, or in a high-boiling inert solvent. The efficiency of this reaction can be enhanced by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or 2,6-lutidine. nih.govmdpi.com

Alternative chlorinating agents that can achieve this transformation include:

Thionyl chloride (SOCl₂) , typically used with a catalytic amount of DMF. nih.govresearchgate.net

Oxalyl chloride in the presence of catalytic DMF. nih.gov

A combination of triphenylphosphine (PPh₃) and N-chlorosuccinimide (NCS) . nih.gov

The choice of reagent can depend on the scale of the reaction, the desired purity, and the compatibility with other functional groups on the molecule. For the synthesis of this compound, refluxing the corresponding quinazolinone in POCl₃ is a standard and reliable procedure. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

To ensure the synthesis of this compound is efficient and produces a product of high purity, careful optimization of reaction parameters is essential.

The choice of solvent is critical in both the cyclization and chlorination steps. For the formation of the quinazoline ring, solvents range from polar aprotic options like acetonitrile, DMF, and N-methylpyrrolidone (NMP) to more environmentally friendly choices like water. google.comjst.go.jp Research has shown that for certain cyclization reactions, switching from an organic solvent like acetonitrile to water can provide comparable yields, offering a greener synthetic route. jst.go.jp The selection is dictated by the solubility of the reactants and the reaction temperature required.

For the chlorination step, the reaction is often performed in neat phosphoryl chloride. However, if a co-solvent is needed, high-boiling inert solvents such as toluene (B28343) or xylene may be employed.

Table 2: Effect of Solvent on the Yield of an Intermediate in Quinazolinone Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Acetonitrile | 50 | 2 | 85 | jst.go.jp |

| 2 | Acetonitrile | 25 | 6 | 94 | jst.go.jp |

| 3 | Water | 80 | 6 | 91 | jst.go.jp |

| 4 | Water | 25 | 12 | 92 | jst.go.jp |

| Data adapted from a model reaction for the synthesis of 4-fluoro-2-ureidobenzoic acid, a key intermediate. jst.go.jp |

Temperature plays a pivotal role in reaction kinetics and selectivity. Cyclization reactions are frequently conducted at elevated temperatures, often under reflux conditions of the chosen solvent, to drive the reaction to completion. google.com However, optimization studies sometimes reveal that room temperature reactions over a longer period can lead to higher yields. jst.go.jp The use of microwave irradiation has also emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, by rapidly and efficiently heating the reaction mixture. nih.gov

Most synthetic procedures for this compound are performed at atmospheric pressure. The use of high-pressure conditions is not typically required for these standard condensation, cyclization, and chlorination reactions.

The synthesis of the quinazoline core can be achieved through both catalytic and non-catalytic pathways.

Non-Catalytic Approaches: These methods often rely on thermal energy to overcome the activation barrier. For example, the simple heating of an anthranilic acid derivative with formamidine acetate is a non-catalytic cyclization. google.com While straightforward, these methods might require harsher conditions, such as higher temperatures and longer reaction times.

Catalytic Approaches: The introduction of a catalyst can significantly improve reaction efficiency, yield, and selectivity under milder conditions.

Metal Catalysis: Copper salts, such as cuprous bromide (CuBr) or cuprous chloride (CuCl), have been used to catalyze the one-pot synthesis of quinazolinones from substituted benzoic acids. google.com Palladium catalysts are also heavily featured in quinazoline chemistry, though more commonly for subsequent cross-coupling reactions rather than the initial ring formation. nih.gov

Organocatalysis: Simple organic molecules can also serve as effective catalysts. 4-Dimethylaminopyridine (DMAP) is a known catalyst for the cyclization of 2-aminobenzamides to form quinazoline-2,4-diones. acs.orgnih.gov

Acid/Base Catalysis: Inorganic bases like sodium hydroxide or potassium carbonate are fundamental for promoting cyclization of urea intermediates. google.comjst.go.jp Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), are used to facilitate the initial condensation steps in certain routes. researchgate.net

Iodine Catalysis: Molecular iodine has been shown to be an effective catalyst for the three-component synthesis of quinazolines, acting as both a Lewis acid and a mild oxidant. nih.gov

The choice between a catalytic or non-catalytic approach depends on factors such as substrate compatibility, desired reaction conditions, and cost-effectiveness.

Temperature and Pressure Control

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While specific studies focusing solely on this compound are limited, general strategies for greener quinazoline synthesis can be applied.

Key areas of focus for a greener synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and auxiliary substances.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a cornerstone of green chemistry. For the chlorination step, exploring alternatives to traditional reagents like thionyl chloride and phosphorus oxychloride, which are corrosive and produce hazardous byproducts, is an area of active research. The use of solid-supported reagents or catalytic systems could offer a more environmentally friendly approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to shorter reaction times and improved yields for the synthesis of quinazoline derivatives nih.gov.

Waste Reduction: Developing processes that minimize or eliminate the formation of waste. This can be achieved through the use of catalytic reactions and by recycling solvents and reagents. For instance, one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce waste generation.

A comparative overview of traditional versus greener approaches is provided below:

| Principle | Traditional Method | Greener Alternative |

| Reagents | Stoichiometric amounts of corrosive chlorinating agents (SOCl₂, POCl₃) | Catalytic systems, solid-supported reagents |

| Solvents | Often uses volatile and hazardous organic solvents | Use of greener solvents (e.g., water, ionic liquids, supercritical fluids) or solvent-free conditions |

| Energy | High-temperature reflux for extended periods | Microwave irradiation, ultrasound, or reactions at ambient temperature |

| Waste | Generation of significant amounts of acidic and hazardous waste | Minimal waste generation, potential for catalyst and solvent recycling |

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of process intensification and scale-up strategies. The goal is to develop a safe, efficient, and cost-effective manufacturing process.

Process Intensification focuses on developing smaller, safer, and more energy-efficient production technologies. For the synthesis of this compound, this could involve the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to improved reaction rates and selectivity.

Improved Safety: The small reaction volumes in continuous flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Facilitated Scale-Up: Scaling up a continuous process often involves running the reactor for a longer duration or using multiple reactors in parallel, which can be more straightforward than redesigning large batch reactors.

Recent advancements have highlighted the potential of continuous flow technologies for the synthesis of quinazoline derivatives, demonstrating reduced reaction times and improved yields researchgate.netchim.it.

Scale-Up Considerations for the synthesis of this compound include:

Raw Material Sourcing and Cost: Ensuring a reliable and cost-effective supply of starting materials, such as 2-amino-4-bromobenzoic acid, is critical for large-scale production.

Reactor Design and Material Compatibility: The choice of reactor materials must be compatible with the corrosive nature of the reagents used, particularly in the chlorination step.

Process Control and Automation: Implementing robust process analytical technology (PAT) to monitor key reaction parameters in real-time is essential for ensuring consistent product quality and process safety.

Downstream Processing and Purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization or chromatography, is crucial for obtaining the desired product purity. A practical synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been demonstrated on a hundred-gram scale without the need for column chromatography, highlighting the potential for developing efficient purification protocols chemrxiv.org.

The following table summarizes key considerations for the scale-up of this compound synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glass flask | Glass-lined or specialized alloy reactor |

| Reagent Handling | Manual addition | Automated dosing systems |

| Temperature Control | Heating mantle, ice bath | Jacketed reactor with precise temperature control unit |

| Purification | Column chromatography | Crystallization, filtration, distillation |

| Process Monitoring | TLC, NMR | In-line analytics (e.g., FTIR, HPLC) |

Reactivity and Derivatization Strategies for 7 Bromo 4 Chloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect), which stabilizes the Meisenheimer intermediate formed during the reaction. mdpi.commdpi.comresearchgate.netrroij.comresearchgate.netrroij.com This inherent reactivity allows for the facile introduction of a wide range of nucleophiles under relatively mild conditions.

Amination Reactions with Primary and Secondary Amines

The displacement of the C-4 chloro group with primary and secondary amines is a widely employed strategy for the synthesis of 4-aminoquinazoline derivatives. nih.gov The reaction conditions can be tailored based on the nucleophilicity of the amine. Electron-rich amines, such as aliphatic amines, readily react with 4-chloroquinazolines, often at room temperature or with gentle heating, to afford the corresponding 4-aminoquinazolines in good yields. nih.gov

For less nucleophilic amines, such as some anilines, the reaction may require more forcing conditions, including higher temperatures or the use of catalysts. mdpi.comnih.gov For instance, the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 3-fluoroaniline (B1664137) was successfully achieved by heating in a mixture of THF and isopropanol. mdpi.com Microwave irradiation has also been demonstrated as an effective method to accelerate these reactions. chim.it

| Amine Type | Typical Reaction Conditions | Notes |

|---|---|---|

| Primary Aliphatic Amines | Room temperature to moderate heating in polar aprotic solvents (e.g., DMF, DMSO). | Generally high yields and fast reaction rates. nih.gov |

| Secondary Aliphatic Amines | Room temperature to moderate heating in polar aprotic solvents. | Similar reactivity to primary aliphatic amines. nih.gov |

| Anilines (Electron-rich) | Moderate heating in solvents like ethanol (B145695) or isopropanol. | Reaction proceeds smoothly. frontiersin.org |

| Anilines (Electron-poor) | Higher temperatures, sometimes with the addition of an acid catalyst (e.g., HCl) or microwave irradiation. | Longer reaction times may be required. mdpi.comnih.gov |

Oxygen-Nucleophile Mediated Derivatizations (e.g., Alkoxylation, Phenoxylation)

The C-4 chloro substituent can be readily displaced by oxygen-based nucleophiles to yield 4-alkoxy- and 4-phenoxy-quinazoline derivatives. These reactions are typically carried out by treating 7-bromo-4-chloroquinazoline with an appropriate alcohol or phenol (B47542) in the presence of a base. The base, such as sodium hydride or potassium carbonate, serves to deprotonate the nucleophile, increasing its reactivity.

For example, the synthesis of 4-methoxyquinazolines has been achieved through side-selective SNAr reactions. chim.it The reaction conditions are generally mild, and the choice of solvent often depends on the solubility of the reactants.

Sulfur-Nucleophile Mediated Derivatizations (e.g., Thiolation)

Thiolation at the C-4 position can be accomplished by reacting this compound with a thiol or a thiolate salt. These reactions introduce a sulfur-containing moiety, leading to the formation of 4-thioether derivatives. In some synthetic strategies, the C-4 position is temporarily converted to a thioether to deactivate it towards certain reagents, allowing for selective reactions at other positions of the quinazoline ring. nih.govresearchgate.net This thioether can then be subsequently removed or further functionalized.

Azide (B81097) Introduction and Subsequent Transformations

The introduction of an azide group at the C-4 position provides a versatile synthetic handle for further derivatization. 4-Azidoquinazolines can be prepared by treating the corresponding 4-chloroquinazoline (B184009) with sodium azide in a polar aprotic solvent like DMF. biointerfaceresearch.comnih.gov The resulting azide can then undergo various transformations, including reduction to a primary amine or participation in cycloaddition reactions. chim.it For instance, the reaction of 4-azido-7-bromo-6-chloroquinazoline with various malonates in diphenyl ether at reflux leads to the formation of pyrimido[1,2-c]quinazoline derivatives. biointerfaceresearch.com

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-7 Position

The bromine atom at the C-7 position of this compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming new carbon-carbon bonds by coupling an organoboron compound with a halide. nih.gov In the case of this compound, the C-7 bromine atom can be selectively coupled with various aryl- and heteroarylboronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. mdpi.comnih.gov The reaction is typically carried out in a mixture of an organic solvent (e.g., DMF, dioxane, or toluene) and an aqueous base solution (e.g., K₂CO₃ or Na₂CO₃). mdpi.comrroij.com This methodology allows for the synthesis of a diverse library of 7-aryl- and 7-heteroaryl-4-chloroquinazolines, which can be further derivatized at the C-4 position. rroij.comacs.org

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the cross-coupling reaction. mdpi.comnih.gov |

| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium catalyst and influences reactivity. mdpi.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron reagent. mdpi.comrroij.comnih.gov |

| Solvent | DMF/water, Dioxane/water, Toluene (B28343)/water | Provides a medium for the reaction. mdpi.comrroij.com |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol (B44631) esters | Source of the aryl or heteroaryl group. nih.gov |

Sonogashira Cross-Coupling for Alkynyl Substituents

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing alkynyl groups onto the quinazoline core. wikipedia.org In the case of dihalogenated quinazolines like the 7-bromo-4-chloro derivative, this reaction can be performed with high site-selectivity.

Research on analogous dihaloquinazolines, such as 2-aryl-6,8-dibromo-4-chloroquinazolines, demonstrates that Sonogashira coupling occurs exclusively at the C4-chloro position. nih.gov This selectivity is achieved under standard conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine (B128534) (NEt₃) or cesium carbonate (Cs₂CO₃) in a solvent like THF or DMF at room temperature. nih.govmdpi.com The C4-Cl bond's reactivity is enhanced by the α-nitrogen effect and the coordination of the palladium(0) catalyst to the N-3 lone pair during the oxidative addition step. nih.gov

While specific examples for this compound are not abundant in the reviewed literature, the established reactivity patterns of similar compounds, like 6-bromo-2,4-dichloroquinazoline (B10380), confirm that mono-alkynylation at the C4 position is highly favored. nih.gov For instance, the selective reaction of 6-bromo-2,4-dichloroquinazoline with tert-butyl acetylene (B1199291) yielded the C4-substituted product in 67% yield. nih.gov This principle allows for the synthesis of 7-bromo-4-alkynylquinazolines, which can then undergo further functionalization at the C7 position.

Table 1: Representative Conditions for Sonogashira Coupling on Dihaloquinazolines This table is illustrative of typical conditions for selective C4-alkynylation based on related substrates.

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield | Ref. |

| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ | THF | r.t. | 53-72% | nih.gov |

| 6-Bromo-2,4-dichloroquinazoline | tert-Butyl acetylene | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF | r.t. | 67% | nih.gov |

| 4-Chloro-6-iodoquinazoline | BOC-propargylamine | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | THF | r.t. | N/A | nih.gov |

Buchwald-Hartwig Amination for N-Arylation/N-Heteroarylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is instrumental in synthesizing 4-aminoquinazoline derivatives, a scaffold present in numerous biologically active molecules. The selective reaction at the C4-chloro position of this compound allows for the introduction of a wide variety of amino substituents.

The general protocol involves reacting the chloroquinazoline with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a strong base like sodium tert-butoxide (t-BuOK). nih.govresearchgate.net The choice of phosphine (B1218219) ligand is crucial for the reaction's success and has been the subject of extensive development. organic-chemistry.org

Studies on related 4-chloroquinazoline derivatives show that N-arylation can be achieved efficiently. chim.it For example, microwave-mediated N-arylation of 4-chloroquinazolines with various anilines in THF/H₂O has been reported to produce 4-anilinoquinazolines in good yields (56-96%) without the need for a base. chim.it In the context of this compound, this selectivity enables the synthesis of 7-bromo-4-aminoquinazolines, which are valuable intermediates for further diversification. For instance, a 7-bromo-2,4-dichloroquinazoline (B1517698) was reacted with methylamine (B109427) to furnish the 4-methylamino-substituted product in 97% yield. google.com

Table 2: Conditions for Buchwald-Hartwig Amination on Haloquinazolines This table illustrates typical conditions for selective C4-amination based on related substrates.

| Substrate | Amine | Catalyst System | Base | Solvent | Temp. | Yield | Ref. |

| 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one (protected) | Morpholine | Pd(OAc)₂ | t-BuOK | Toluene | 100 °C | N/A | nih.gov |

| 7-Bromo-2,4-dichloroquinazoline | Methylamine | N/A (Procedure E) | N/A | N/A | N/A | 97% | google.com |

| 4-Chloroquinazolines | Substituted Anilines | N/A (Microwave) | None | THF/H₂O | N/A | 56-96% | chim.it |

Stille, Negishi, and Heck Cross-Couplings

Beyond Sonogashira and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings like Stille, Negishi, and Heck reactions further expand the synthetic toolbox for derivatizing this compound. nih.govmdpi.com

The Stille coupling involves the reaction of an organostannane with an organic halide. nih.gov While less common for quinazolines compared to Suzuki or Sonogashira couplings, it has been used for creating C-C bonds. For example, 6-bromo-2,4-dichloroquinazoline was subjected to a modified Stille coupling using trimethylalane, which resulted in a mixture of products substituted at the C4 and C6 positions, highlighting the competitive nature of reactivity depending on the specific reagents used. nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.org This reaction is highly effective for forming C-C bonds and has been applied to haloquinazolines. mdpi.com The reaction typically proceeds at or slightly above room temperature to prevent the degradation of the organozinc compound. nih.gov For instance, 2-chloro-6,7-dimethoxyquinazolines have been successfully coupled with methylzinc chloride in the presence of a palladium catalyst. mdpi.com This methodology is applicable to this compound for the selective introduction of alkyl or aryl groups at the C4 position.

The Heck reaction forms a C-C bond by coupling an organohalide with an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction is a powerful tool for creating alkenyl-substituted quinazolines. mdpi.com While direct examples with this compound are scarce, the general principle of higher reactivity at C4-Cl would suggest that selective alkenylation at this position is feasible. Heck reactions on 6-iodo-quinazolin-4-amine derivatives with various alkenes have been shown to proceed in good yields (63-86%). nih.gov

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. The resulting organolithium species can then be trapped with various electrophiles.

In the context of the quinazoline scaffold, existing functional groups can potentially act as DMGs. However, the application of DoM to this compound itself is not well-documented in the reviewed literature. The inherent reactivity of the C4-Cl bond towards organolithium reagents would likely lead to competitive nucleophilic substitution rather than the desired deprotonation.

More plausible DoM strategies on the quinazoline core often involve derivatives where the highly reactive C4-chloro group has been replaced by a more suitable DMG. For instance, if the C4-chloro is substituted with an amino or methoxy (B1213986) group, these could potentially direct metalation to the C5 position. Research on related diazines, such as quinazolinones, has shown that a sulfoxide (B87167) group can direct metalation. researchgate.net For example, 7-chloroquinazolinone has been functionalized via this method. researchgate.net However, for this compound, this strategy would require prior modification of the C4 position.

Other Functional Group Transformations and Site-Selective Modifications

Beyond palladium-catalyzed reactions, the this compound scaffold is amenable to other transformations. The C4-chloro group, being part of a vinylogous amidic chloride system, is highly susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles beyond amines. These include alcohols, thiols, and carbanions, allowing for the introduction of a wide array of functional groups at the C4 position. chim.it

The C7-bromo position, being a more standard aryl bromide, is less reactive towards SNAr but is primed for functionalization via cross-coupling reactions once the C4 position has been modified. This site-selectivity is the cornerstone of its synthetic utility.

Strategies for Multiple Derivatization and Scaffold Complexity Generation

The differential reactivity of the C4-chloro and C7-bromo positions in this compound allows for the development of sequential, one-pot, or multi-step reaction sequences to build molecular complexity. mdpi.commdpi.com

A typical strategy involves:

Selective C4-Functionalization: The initial reaction targets the more reactive C4-chloro position. This could be a Sonogashira coupling, Buchwald-Hartwig amination, Suzuki coupling, or a simple SNAr reaction. mdpi.comnih.govchim.it This step introduces the first point of diversity while leaving the C7-bromo group untouched.

C7-Functionalization: The resulting 7-bromo-4-substituted-quinazoline is then subjected to a second cross-coupling reaction to modify the C7 position. Since the C7 position is a standard aryl bromide, it is amenable to a wide range of palladium-catalyzed reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. nih.govacs.org

This sequential approach has been demonstrated in the synthesis of polycarbo-substituted quinazolines. For example, a one-pot, two-step procedure on a related 2-aryl-4-chloro-6-iodoquinazoline involved an initial Sonogashira coupling at the more reactive C-I bond, followed by a second, different Sonogashira coupling at the C4-Cl bond by raising the reaction temperature. mdpi.com A similar strategy could be envisioned for this compound, where a selective C4-coupling is followed by a C7-coupling.

One-pot, three-step sequential reactions have also been developed for related trihaloquinazolines, involving an initial amination at C4, followed by two different cross-coupling reactions at the remaining halogenated positions, demonstrating the high level of control that can be achieved. mdpi.comresearchgate.net These advanced strategies allow for the efficient construction of highly decorated and unsymmetrical quinazoline libraries from a single, versatile starting material like this compound.

Applications of 7 Bromo 4 Chloroquinazoline and Its Derivatives in Advanced Research

Medicinal Chemistry: Design and Synthesis of Bioactive Compounds

The inherent reactivity of the 4-chloro group in 7-Bromo-4-chloroquinazoline makes it an ideal electrophilic partner for nucleophilic substitution reactions. This property is extensively exploited in medicinal chemistry to introduce a variety of functional groups and build diverse molecular architectures. The bromine atom at the 7-position also offers a site for further functionalization, often through cross-coupling reactions, enabling the synthesis of complex molecules with tailored pharmacological profiles.

Kinase Inhibitor Development and Structure-Based Design

Quinazoline (B50416) derivatives are well-established as potent kinase inhibitors, and this compound is a valuable building block in this field. scielo.brscielo.br Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-anilinoquinazoline (B1210976) scaffold, readily accessible from 4-chloroquinazolines, is a classic pharmacophore for targeting the ATP-binding site of various kinases. beilstein-journals.org

Researchers have synthesized numerous 4-anilinoquinazoline derivatives from 6-bromo-4-chloroquinazoline (B1286153), a related isomer, demonstrating significant antitumor activity by inhibiting receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. beilstein-journals.org For instance, the reaction of 6-bromo-4-chloroquinazoline with 4-amino benzyl (B1604629) cyanide yields 6-bromo-4-(4-cyanomethyl)phenylamino quinazoline, a precursor for more complex kinase inhibitors. google.com Furthermore, docking studies have shown that derivatives of 7-bromo-6-chloroquinazoline (B15329770) can bind effectively to the active sites of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M, suggesting their potential as next-generation anticancer agents. researchgate.net The development of dual inhibitors targeting multiple kinases, such as EGFR and PI3K, has also been explored using the 4-anilino-quinazoline scaffold. scielo.br

Table 1: Selected Kinase Inhibitors Derived from Bromo-chloroquinazolines

| Compound Name | Target Kinase(s) | Starting Material | Reference |

| 6-bromo-4-(4-cyanomethyl)phenylamino quinazoline | Precursor for kinase inhibitors | 6-bromo-4-chloroquinazoline | google.com |

| 7-bromo-6-chloroquinazoline derivatives | EGFRWT, EGFRT790M | 7-bromo-6-chloroquinazolin-4-ol | researchgate.net |

| 4-anilino-quinazoline derivatives | EGFR, VEGFR-2, PDGFR-β | 6-bromo-4-chloro-2-phenylquinazoline (B1524381) | beilstein-journals.org |

| 2,5-diamino-quinazolines | EGFR, PI3Kα | 7-bromo-2-chloro-5-fluoroquinazoline | scielo.br |

This table is for illustrative purposes and does not represent an exhaustive list.

Anticancer Agent Development and Target Interaction Analysis

The application of this compound and its isomers extends beyond kinase inhibition in the realm of anticancer research. These compounds serve as scaffolds for a variety of agents with diverse mechanisms of action. For example, derivatives of 6-bromoquinazolin-4(3H)-one have shown potent cytotoxic activity against human breast cancer cell lines (MCF-7). researchgate.net

The synthesis of novel 4-anilinoquinazolines from 6-halo-4-chloro-2-phenylquinazolines has yielded compounds with promising antiproliferative properties against cell lines such as HCT-116, MCF-7, and T98G. beilstein-journals.org One such compound, 10b , demonstrated IC50 values of 2.8 and 2.0 µM against HCT-116 and T98G cells, respectively. beilstein-journals.org Additionally, 7-bromo-6-chloro-4-quinazolinone is a key intermediate in the synthesis of Halofuginone, a compound that inhibits collagen type I gene expression and may impede tumor cell growth. fcad.com Halofuginone is also being investigated for its potential in treating scleroderma. fcad.com

Furthermore, hybrid compounds incorporating the quinazoline moiety have been synthesized and evaluated for their cytotoxic effects. For instance, new pyrimido[1,2-c]quinazolines and researchgate.netCurrent time information in Bangalore, IN.vidhyayanaejournal.orgtriazolo[4,3-c]quinazolines derived from 4-azido-7-bromo-6-chloroquinazoline have demonstrated significant activity against the MCF-7 breast cancer cell line. biointerfaceresearch.com

Table 2: Anticancer Activity of Selected Quinazoline Derivatives

| Cell Line | Compound Series | Key Findings | Reference |

| MCF-7 | 6-bromoquinazolin-4(3H)-one derivatives | Potent cytotoxic activity observed for several compounds. | researchgate.net |

| HCT-116, T98G | 4-anilinoquinazolines from 6-halo-4-chloro-2-phenylquinazolines | Compound 10b showed IC50 values of 2.8 and 2.0 µM. | beilstein-journals.org |

| MCF-7 | Pyrimido[1,2-c]quinazolines and researchgate.netCurrent time information in Bangalore, IN.vidhyayanaejournal.orgtriazolo[4,3-c]quinazolines | Compounds 6b, 6e, 8, and 11 showed results comparable to doxorubicin. | biointerfaceresearch.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Antimicrobial and Antiviral Compound Research

The quinazoline scaffold has been a fruitful area of investigation for the development of novel antimicrobial and antiviral agents. arabjchem.org The versatility of this compound allows for the synthesis of derivatives with significant activity against various pathogens.

In the field of antibacterial research, derivatives of 6-bromo-4-chloroquinazoline have been synthesized and evaluated. rroij.com For instance, Suzuki-Miyaura cross-coupling reactions on 6-bromo-4-aminoquinazolines have been employed to generate new derivatives. rroij.com The resulting compounds have been tested against both Gram-positive and Gram-negative bacteria. rroij.com

In antiviral research, 4-thioquinazoline derivatives containing a chalcone (B49325) moiety, synthesized from precursors like 6-bromo-4-alkylthioquinazolines, have shown promising activity against the Tobacco Mosaic Virus (TMV). nih.gov Specifically, compounds M2 and M6 exhibited significant protection activities against TMV in vivo, with EC50 values of 138.1 and 154.8 µg/mL, respectively, which were superior to the commercial antiviral agent Ribavirin. nih.gov Furthermore, quinazoline derivatives have been explored as non-nucleoside inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. frontiersin.org

Modulation of G-Protein Coupled Receptors (GPCRs) and Ion Channels

G-protein coupled receptors (GPCRs) and ion channels are critical drug targets, and quinazoline derivatives have shown potential in modulating their activity. researchgate.netresearchgate.net The A2A adenosine (B11128) receptor (A2AR), a GPCR, is a therapeutic target for neurodegenerative diseases and cancer. researchgate.net Researchers have developed 2-aminoquinazoline (B112073) derivatives as A2AR antagonists, with compounds like 6-bromo-4-(furan-2-yl)quinazolin-2-amine showing high affinity for the receptor. researchgate.net Further modifications at the C6- and C7-positions of the quinazoline ring are being explored to enhance antagonist activity and improve solubility. researchgate.net

The bioactivity data for certain quinazolinone derivatives have indicated their potential as GPCR ligands and ion channel modulators. researchgate.net While specific examples directly utilizing this compound in this context are less prevalent in the provided search results, the broader applicability of the quinazoline scaffold suggests its potential in this area.

Exploration in Neurological Disorder Research

The ability of certain quinazolinone derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) diseases. nih.gov The quinazoline scaffold has been investigated for various neurological applications, including the development of treatments for Alzheimer's disease and Parkinson's disease. arabjchem.orgfrontiersin.org

For instance, quinazoline-triazole hybrids have been evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. arabjchem.org In the context of Parkinson's disease, research has focused on modulating key molecules involved in endoplasmic reticulum stress to reduce the death of dopaminergic neurons. frontiersin.org While the direct use of this compound in these specific studies is not explicitly mentioned, the foundational role of the quinazoline nucleus in CNS drug discovery highlights the potential for its derivatives in this therapeutic area.

Role as a Pivotal Intermediate in the Synthesis of Complex Natural Products and Pharmaceuticals

This compound is a key intermediate in the synthesis of various pharmaceutical agents. lookchem.comclearsynth.comlookchem.com Its chemical structure, featuring a reactive chloro group at the 4-position, allows for facile nucleophilic substitution, while the bromo group at the 7-position offers a site for further functionalization through cross-coupling reactions. This dual reactivity makes it a valuable precursor for creating diverse molecular architectures.

Quinazoline derivatives are integral to the development of anticancer agents. beilstein-journals.orgnih.gov The 4-anilinoquinazoline core, for instance, is a well-established pharmacophore that inhibits receptor tyrosine kinases (RTKs) like EGFR (epidermal growth factor receptor), which are often overexpressed in malignant tumors. beilstein-journals.orgnih.gov Compounds such as gefitinib (B1684475), erlotinib, and lapatinib (B449) are approved EGFR inhibitors that feature this core structure. beilstein-journals.org Research has demonstrated that introducing a halogen, such as bromine, at the C6 or C7 position of the quinazoline ring can enhance the antiproliferative action of these compounds. beilstein-journals.org Microwave-assisted N-arylation of 6-bromo-4-chloro-2-phenylquinazoline with various anilines has been shown to be an efficient method for producing a library of potential anticancer agents. beilstein-journals.orgnih.gov

Furthermore, a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, serves as a crucial intermediate in the synthesis of Halofuginone. fcad.comgoogle.comresearchgate.net Halofuginone is a synthetic derivative of febrifugine, a natural quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga. fcad.comresearchgate.net It is a potent inhibitor of collagen type I gene expression and has been investigated for the treatment of fibrotic diseases and cancer. fcad.comresearchgate.net Halofuginone inhibits the enzyme Glutamyl-Prolyl tRNA synthetase, which leads to an amino acid starvation response, exerting anti-inflammatory and anti-fibrotic effects. fcad.com

Table 1: Selected Pharmaceutical Compounds Derived from Bromo-Chloro-Quinazoline Intermediates

| Intermediate Compound | Derived Pharmaceutical/Agent | Therapeutic Target/Application |

|---|---|---|

| 6-Bromo-4-chloro-2-phenylquinazoline | 4-Anilinoquinazoline derivatives | Anticancer (e.g., EGFR inhibitors) beilstein-journals.orgnih.gov |

Applications in Material Science: Optoelectronic and Polymeric Systems

The quinazoline framework is increasingly being explored for applications in materials science, particularly in the development of optoelectronic materials. molcore.comresearchgate.net The functionalization of the quinazoline ring allows for the creation of extended π-conjugated systems, which are essential for applications in devices like organic light-emitting diodes (OLEDs), organic solar cells, and sensors. researchgate.net

The presence of halogen atoms, as in this compound, is particularly advantageous. These halogens can be substituted or used as handles in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to attach various aryl or arylethynyl groups. researchgate.net This process extends the π-conjugation of the molecule, which is a key factor in tuning its photophysical properties, such as absorption and emission wavelengths. Research has shown that arylvinylsubstituted quinazolines can be used for nonlinear optical materials and as colorimetric pH sensors. researchgate.net While specific studies on this compound itself are not detailed, the principles apply to chloro-bromo substituted quinazolines, which serve as versatile building blocks for these advanced materials. researchgate.netchemscene.com

Contributions to Agrochemical Research and Development

Derivatives of bromo-chloro-quinazolines have also found significant application in the agrochemical sector. lookchem.comlookchem.com A prime example is the previously mentioned Halofuginone, which is synthesized from a bromo-chloro-quinazolinone intermediate. fcad.comgoogle.com In veterinary medicine, Halofuginone is widely used as a coccidiostat to prevent and treat infections caused by Eimeria protozoan parasites in poultry. fcad.comresearchgate.net This application highlights the role of the quinazoline scaffold in developing agents that protect animal health and improve agricultural productivity.

Beyond veterinary applications, related structures like 8-bromo-4-chloroquinazoline (B40046) are considered building blocks for synthesizing new agrochemical compounds, potentially leading to the development of novel pesticides or other agents for crop protection. lookchem.com The versatility of the quinazoline core allows for the creation of molecules with a range of biological activities relevant to agriculture. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 573675-55-5 | C₈H₄BrClN₂ |

| 7-Bromo-6-chloro-4(3H)-quinazolinone | 17518-98-8 | C₈H₄BrClN₂O |

| Halofuginone | 17395-31-2 | C₁₆H₁₇BrClN₃O₃ |

| Febrifugine | 24159-07-7 | C₁₆H₁₉BrN₃O₃ |

| 6-Bromo-4-chloro-2-phenylquinazoline | Not explicitly found | C₁₄H₈BrClN₂ |

| 8-Bromo-4-chloroquinazoline | 125096-72-2 | C₈H₄BrClN₂ |

| 6-Bromo-4-chloro-7-methoxyquinazoline | 1256955-27-7 | C₉H₆BrClN₂O |

| Gefitinib | 184475-35-2 | C₂₂H₂₄ClFN₄O₃ |

| Erlotinib | 183321-74-6 | C₂₂H₂₃N₃O₄ |

Mechanistic Insights and Computational Studies of 7 Bromo 4 Chloroquinazoline Reactivity and Interactions

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The reactivity of 7-Bromo-4-chloroquinazoline is dominated by the chlorine at position 4 and the bromine at position 7. The C4 position is significantly more reactive toward nucleophiles than the C7 position. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3), which makes the C4 carbon more electrophilic and stabilizes the intermediate formed during nucleophilic attack. chim.it

Nucleophilic Aromatic Substitution (SNAr) at C4: The primary reaction mechanism for the substitution of the chloro group is Nucleophilic Aromatic Substitution (SNAr). nih.govmdpi.com This process typically follows a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile, such as an amine, attacks the electrophilic C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This step is often the rate-determining step of the reaction. nih.gov

Elimination of the Leaving Group: The aromaticity of the quinazoline (B50416) ring is restored by the elimination of the chloride ion.

Studies on the reaction of 4-chloroquinazoline (B184009) with amines like aniline (B41778) and hydrazine (B178648) have shown that the reaction can be influenced by the solvent and pH. nih.gov In acidic conditions, the quinazoline nitrogen can be protonated, further activating the ring toward nucleophilic attack. nih.gov Conversely, in basic conditions, the nucleophilicity of the amine can be enhanced. nih.gov The use of microwave irradiation has been shown to efficiently promote the amination of 4-chloroquinazolines, providing a rapid route to 4-anilinoquinazoline (B1210976) derivatives. nih.gov

Metal-Catalyzed Cross-Coupling at C7: The bromo group at the C7 position is less reactive in SNAr reactions but is ideal for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. fishersci.esiitk.ac.insynarchive.com

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 7-bromoquinazoline, forming a palladium(II) intermediate. iitk.ac.in

Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This selective reactivity allows for a stepwise functionalization of the this compound scaffold. Typically, the C4-chloro group is substituted first via an SNAr reaction, followed by a Suzuki-Miyaura cross-coupling at the C7-bromo position to build molecular complexity.

Structure-Activity Relationship (SAR) Investigations of Derived Compounds

This compound is a key starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors. Structure-activity relationship (SAR) studies on its derivatives have provided crucial insights for optimizing potency and selectivity.

Systemic Modification and Biological Activity Profiling

Systematic modifications of the this compound core have led to the discovery of potent inhibitors of several protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The general scaffold for these inhibitors is often a 4-anilinoquinazoline, formed by the reaction of this compound with a substituted aniline.

SAR studies have revealed several key trends:

Substitution at C4: The aniline moiety at the C4 position is crucial for activity. Substituents on this aniline ring can significantly modulate the inhibitory potential. Small lipophilic groups are often favored. japsonline.com

Substitution at C7: The bromo group at C7 can be replaced with other functionalities using cross-coupling reactions. In a study of N-phenethyl-quinazolin-4-yl-amines as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, the 7-bromo derivative showed significantly better activity against M. bovis BCG than Mtb H37Rv. mdpi.com

Substitution at C6: While the parent compound is substituted at C7, related studies on 6-bromoquinazolines highlight the importance of the halogen position. For instance, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been synthesized and shown to have cytotoxic activity against human cancer cell lines like MCF-7 (breast) and A549 (lung). mdpi.com In some series, bromo derivatives demonstrated the highest cytotoxic potential compared to other halogenated or methylated analogs. mdpi.com

The following table summarizes representative SAR findings for derivatives of halo-quinazolines, highlighting the impact of different substituents on biological activity.

| Scaffold/Compound | Modification | Biological Target/Activity | Key Finding | Reference |

| 6-Bromo-2-(pyridin-3-yl)quinazoline | Substitution at C4 with various amines | EGFR / Anticancer (MCF-7, A549) | N-(benzo[d]thiazol-2-yl) derivative was highly potent and selective against EGFR. | mdpi.com |

| N-Phenethyl-quinazolin-4-yl-amine | Substitution at C7 with Bromo | Cytochrome bd oxidase / Antibacterial | 7-bromo derivative (21a) showed better activity against M. bovis BCG (IC50 of 7 µM) than M. tuberculosis H37Rv (IC50 of 20 µM). | mdpi.com |

| 4-Anilino-6-bromoquinazolines | Substitution at C2 and C6 | EGFR-TK / Anticancer (HeLa) | 2-(4-chlorophenyl) substitution increased cytotoxicity; replacing C6-bromo with a 4-fluorophenyl group also enhanced activity. | researchgate.net |

| Quinazolin-4(3H)-ones | Substitution at C7 with Chloro | VEGFR-2 / Anticancer | 7-chloro analogs generally showed better cytotoxic effects than 7-unsubstituted analogs. | mdpi.com |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net For quinazoline-based kinase inhibitors, pharmacophore models have been instrumental in rationalizing SAR data and guiding the design of new, more potent ligands. mdpi.comnih.govbanglajol.info

A typical pharmacophore model for a quinazoline-based EGFR inhibitor includes:

A hydrogen bond acceptor: The N1 atom of the quinazoline ring is a critical hydrogen bond acceptor, interacting with a key methionine residue (Met793) in the hinge region of the EGFR active site. japsonline.com

A hydrogen bond donor: The NH group of the anilino substituent at C4 often acts as a hydrogen bond donor.

Aromatic/hydrophobic regions: The quinazoline ring itself and the attached aniline ring occupy hydrophobic pockets within the ATP-binding site.

Additional features: Substituents on the quinazoline core and the aniline ring can introduce additional hydrogen bond donor/acceptor sites or hydrophobic interactions, fine-tuning the binding affinity and selectivity.

These models, often developed in conjunction with 3D-QSAR (Quantitative Structure-Activity Relationship) studies, provide a molecular framework for understanding why certain structural modifications enhance activity while others diminish it. nih.gov This knowledge allows for a more focused and efficient approach to ligand design, moving beyond random screening to a more rational, hypothesis-driven process. For example, understanding the spatial constraints of the ATP binding pocket has led to the design of dual EGFR and VEGFR-2 inhibitors by modifying the 4-anilinoquinazoline scaffold. nih.gov

Computational Chemistry Approaches

Computational chemistry provides invaluable tools for investigating the properties of this compound and its derivatives at an atomic level. Methods like Density Functional Theory (DFT) and molecular simulations offer deep mechanistic insights and predict molecular interactions that are difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.govfrontiersin.org It can predict various properties, including molecular geometries, reaction energies, and reactivity indices, which help explain and predict the chemical behavior of this compound.

DFT studies on related 2,4-dichloroquinazolines have been used to rationalize the high regioselectivity of SNAr reactions. mdpi.com These calculations show that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electron-deficient and thus more susceptible to nucleophilic attack compared to the C2 position. mdpi.com This theoretical finding aligns perfectly with experimental observations where nucleophiles preferentially attack the C4 position. mdpi.com

Furthermore, DFT can be used to calculate global and local reactivity descriptors:

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For 4-chloroquinazolines, the MESP would show a strong positive potential around the C4 carbon, confirming its electrophilicity. nih.govresearchgate.net

Fukui Functions: These indices predict the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.gov

These computational tools provide a theoretical foundation for the observed reactivity patterns of this compound, enabling chemists to predict how different substituents will influence its reaction pathways.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. biointerfaceresearch.com For derivatives of this compound, docking studies have been extensively used to understand their interactions with kinase active sites, particularly EGFR. japsonline.commdpi.comnih.gov

Docking simulations of 4-anilinoquinazoline derivatives typically show the quinazoline core binding deep within the ATP-binding pocket. Key interactions often include:

A crucial hydrogen bond between the N1 atom of the quinazoline and the backbone NH of Met793 in the hinge region of EGFR. japsonline.com

Hydrophobic interactions between the fused benzene (B151609) ring and hydrophobic residues like Leu718 and Val726.

The aniline ring at C4 extends towards the solvent-exposed region, where its substituents can form additional interactions to enhance potency and selectivity.

The following table details interactions observed in docking studies for representative quinazoline derivatives with EGFR.

| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Reference |

| 4-Anilinoquinazoline-acylamino (15a) | VEGFR-2 (DFG-out) | Cys919 (H-bond), Glu885 (H-bond) | Not specified | nih.gov |

| 6-Bromo-2-(pyridin-3-yl)quinazoline derivative | EGFR | Met793 (H-bond) | Not specified | mdpi.com |

| Pyrimidoquinazoline derivative (6b) | EGFRWT, EGFRT790M | Met793 (H-bond), Asp855 (H-bond) | Not specified | biointerfaceresearch.com |

| Indole-aminoquinazoline hybrid (4g) | EGFR | Met793 (H-bond), Thr790 (H-bond) | Not specified | nih.gov |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand-protein complex over time. abap.co.innih.govresearchgate.net MD simulations can assess the stability of the docked pose, reveal the role of water molecules in the binding site, and provide a more accurate estimation of binding free energies. nih.gov Studies on quinazoline-protein complexes have used MD to confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, lending greater confidence to the proposed binding modes. abap.co.inabap.co.in

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For quinazoline derivatives, including this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective analogs. These models are particularly prevalent in the discovery of agents with anticancer and antiviral properties. researchgate.netnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be constitutional, topological, electrostatic, or quantum-chemical in nature. For instance, in the study of thioquinazoline derivatives against the Tobacco Mosaic Virus (TMV), a three-dimensional QSAR (3D-QSAR) approach, specifically Comparative Molecular Field Analysis (CoMFA), was employed. nih.gov This method calculates steric and electrostatic fields around the aligned molecules to derive a predictive model. nih.gov

The robustness and predictive power of a QSAR model are evaluated using several statistical metrics. A high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²) are indicative of a reliable model. For a series of 4-thioquinazoline derivatives, a CoMFA model demonstrated strong predictive ability with a q² of 0.674 and an r² of 0.993. nih.gov Such models allow researchers to virtually screen novel derivatives of the this compound scaffold, prioritizing the synthesis of candidates with the highest predicted activity. Predictive analytics, powered by these validated QSAR models, can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising molecules.

Below is a table summarizing typical parameters and findings from QSAR studies on quinazoline-related structures, which would be applicable for modeling this compound derivatives.

Table 1: Representative QSAR Model Parameters for Quinazoline Scaffolds

| Model Type | Analytical Method | Key Statistical Parameters | Molecular Descriptors Used | Predicted Biological Activity | Reference |

|---|---|---|---|---|---|

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | q² = 0.674; r² = 0.993 | Steric and Electrostatic Fields | Antiviral (TMV) | nih.gov |

| 3D-QSAR | Partial Least Squares (PLS) | Not Specified | CoMFA Descriptors | Antiviral (TMV) | nih.gov |

Retrosynthetic Analysis and Synthetic Route Planning via Computational Tools

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps known as "disconnections." Computational tools have become indispensable in this process, utilizing large databases of chemical reactions to suggest and evaluate potential synthetic pathways for complex molecules like this compound.

The retrosynthesis of this compound would logically begin by identifying the most reactive sites and key bond formations. The quinazoline core itself presents a primary target for disconnection. A common strategy for quinazoline synthesis involves the cyclization of an appropriately substituted anthranilic acid derivative with a one-carbon source like formamide. nih.govtesisenred.net Therefore, a key disconnection breaks the pyrimidine (B1678525) ring of the quinazoline scaffold.

Another critical disconnection targets the C4-Cl bond. The chlorine atom at the 4-position is a versatile handle for introducing various nucleophiles, a common strategy in synthesizing libraries of potential kinase inhibitors. researchgate.net This suggests that the chlorination of a precursor quinazolinone is a key step in the forward synthesis.

Based on these principles, a plausible retrosynthetic pathway for this compound (I) is outlined below:

Disconnection of the C-Cl bond: The target molecule (I) can be formed by chlorinating the corresponding quinazolinone intermediate, 7-Bromoquinazolin-4(3H)-one (II). nih.gov This is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.gov

Disconnection of the Pyrimidine Ring: The quinazolinone intermediate (II) can be disconnected into 2-amino-4-bromobenzoic acid (III) and a one-carbon source, such as formamide. nih.gov This cyclization reaction is a foundational method for constructing the quinazoline ring system. tesisenred.net

Simplification of the Precursor: The precursor 2-amino-4-bromobenzoic acid (III) is a substituted aniline that can be sourced commercially or synthesized from simpler starting materials.

Computational software can assist this process by:

Proposing Precursors: Identifying known starting materials like 2-amino-4-bromobenzoic acid from chemical databases.

Evaluating Routes: Scoring potential synthetic routes based on reaction yields, atom economy, and the cost of starting materials.

Predicting Conditions: Suggesting optimal reagents and reaction conditions for each step, such as the chlorination of the quinazolinone.

Automating Synthesis: Modern platforms can even integrate retrosynthetic plans with automated synthesis modules to streamline the production process, as demonstrated in the synthesis of related heterocyclic compounds. escholarship.org

The proposed retrosynthetic analysis is summarized in the table below.

Table 2: Retrosynthetic Plan for this compound

| Step | Target Molecule/Intermediate | Key Disconnection | Precursors (Synthons and Synthetic Equivalents) | Forward Synthesis Reaction |

|---|---|---|---|---|

| 1 | This compound (I) | C4-Cl bond | 7-Bromoquinazolin-4(3H)-one (II) | Chlorination with POCl₃ or SOCl₂ |

Future Directions and Emerging Research Perspectives

Development of Highly Selective and Potent Ligands for Novel Biological Targets

The quinazoline (B50416) core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology. nih.govemanresearch.org Many of these, such as gefitinib (B1684475) and erlotinib, target well-known proteins like the Epidermal Growth Factor Receptor (EGFR). nih.gov The future, however, lies in moving beyond these established targets to address unmet medical needs and combat drug resistance. nih.govfrontiersin.org The 7-bromo-4-chloroquinazoline scaffold is a promising starting point for this endeavor. Its distinct electronic and steric properties, conferred by the halogen atoms, can be exploited to design ligands with high selectivity for novel biological targets.

Researchers are exploring the synthesis of diverse quinazoline libraries to screen against a wide range of biological targets. nih.gov For instance, quinazoline derivatives have shown promise as inhibitors of phosphodiesterases (PDEs), Janus kinases (JAKs), and as modulators of amyloid-beta aggregation in the context of Alzheimer's disease. mdpi.comresearchgate.netfrontiersin.org The 7-bromo and 4-chloro substituents on the quinazoline ring serve as crucial handles for synthetic modification. mdpi.comresearchgate.net Selective substitution at the C4-chloro position, which is highly activated, allows for the introduction of various amine-containing fragments, a common strategy in the development of kinase inhibitors. mdpi.comnih.gov The C7-bromo position offers a secondary site for diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in fine-tuning potency and selectivity for new targets like A2A adenosine (B11128) receptors or for developing dual inhibitors targeting multiple pathways in complex diseases like cancer. mdpi.commdpi.com

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | Janus Kinases (JAKs) | Inflammation, Cancer | nih.gov |

| Phosphodiesterases | PDE7 | Neurological Disorders, Inflammatory Diseases | frontiersin.org |

| G-protein Coupled Receptors | A2A Adenosine Receptor | Parkinson's Disease, Cancer | mdpi.com |

| Protein Aggregation | Amyloid-beta (Aβ) | Alzheimer's Disease | mdpi.com |

| Microtubule Dynamics | Tubulin | Cancer | nih.govfrontiersin.org |

Sustainable and Eco-friendly Synthesis of this compound Derivatives

The chemical industry is undergoing a green revolution, with a strong emphasis on developing sustainable and environmentally benign synthetic methods. The synthesis of quinazoline derivatives is no exception. Traditional methods often involve harsh reaction conditions, toxic reagents, and stoichiometric amounts of catalysts. acs.org Emerging research focuses on overcoming these limitations through innovative catalytic systems and reaction media.

Recent advancements include:

Photocatalysis: Visible-light-driven photocatalysis using systems like curcumin-sensitized titanium dioxide (TiO2) nanoparticles offers a green pathway to quinazoline derivatives under mild conditions. mdpi.com

Heterogeneous Nano-catalysts: The use of magnetic nanoparticles (e.g., Fe3O4-supported copper) provides highly efficient and easily recoverable catalysts, minimizing waste and allowing for reuse. researchgate.net These catalysts offer a high surface area, leading to rapid reactions even under mild or solvent-free conditions.

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free oxidative systems are being developed. frontiersin.org For example, salicylic (B10762653) acid-catalyzed oxidative condensation provides a green alternative for the synthesis of 2-substituted quinazolines. frontiersin.org

Water as a Solvent: Performing reactions in water is a key goal of green chemistry. The carbon dioxide (CO2) mediated synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitrile (B23959) in water is a notable example, using CO2 as a C1 source. acs.org

These eco-friendly approaches are highly relevant for the synthesis of derivatives from this compound. For instance, a one-step reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate (B1210297) has been disclosed as a method to produce the related 7-bromo-6-chloro-4(3H)-quinazolinone, highlighting a move towards more streamlined and cost-effective processes suitable for industrial production. google.com Applying novel catalytic systems to selectively functionalize the this compound core in green solvents will be a significant area of future research.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can significantly accelerate the design-synthesis-testing cycle, reducing the time and cost associated with bringing new drugs to market. nih.gov For a scaffold like this compound, AI and ML can be transformative.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can establish a mathematical relationship between the chemical structure of quinazoline derivatives and their biological activity. frontiersin.orgacs.org These models help identify key molecular fragments and physicochemical properties that are crucial for potency against a specific target. nih.govacs.org By analyzing a dataset of known quinazoline inhibitors, researchers can use QSAR to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. acs.org

Predictive Modeling for ADMET Properties: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can predict these properties in silico before any synthetic work is undertaken, allowing chemists to prioritize compounds with favorable drug-like profiles. frontiersin.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and constraints, such as binding affinity to a target and synthetic accessibility. This approach can help explore a much larger chemical space than traditional methods to find novel derivatives of this compound with optimal characteristics.

Reaction Prediction: ML can also predict the outcomes and regioselectivity of chemical reactions, which is particularly useful for complex scaffolds like this compound with multiple reactive sites. doaj.org This can guide synthetic planning and optimization. doaj.org

Recent studies have successfully used QSAR and ML to design potent EGFR inhibitors based on the quinazoline scaffold, demonstrating the power of these techniques to guide molecular modifications and enhance inhibitory activity. nih.govacs.org